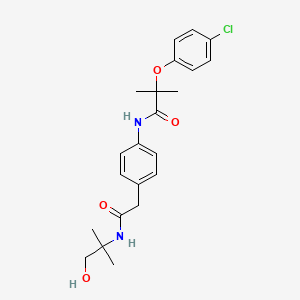

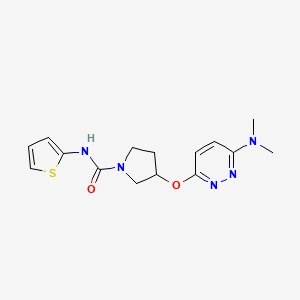

![molecular formula C20H20N6O2S B2359859 benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1172456-73-3](/img/structure/B2359859.png)

benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of molecules known as benzo[c][1,2,5]thiadiazol-5-yl imidazoles . It has been evaluated for its activin receptor-like kinase 5 (ALK5) activities .

Synthesis Analysis

A series of benzo[c][1,2,5]thiadiazol-5-yl imidazoles were designed, synthesized, and evaluated for their ALK5 activities . The synthesis involved the coupling of certain compounds in a mixture of THF and i-PrOH in the presence of Cs2CO3 at room temperature .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzo[c][1,2,5]thiadiazol-5-yl group, a 5-methoxy-1H-benzo[d]imidazol-2-yl group, and a piperazin-1-yl group .Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activities against ALK5 and p38α mitogen-activated protein (MAP) kinase in enzymatic assays .Scientific Research Applications

Photovoltaics and Fluorescent Sensors

The compound and its derivatives are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Visible Light Organophotocatalysts

The compound has been extensively researched for use as potential visible-light organophotocatalysts . By varying the donor groups while keeping the acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .

Photocatalysis

The compound has been researched for photocatalytic applications, although this has mainly been limited to heterogeneous systems involving metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .

Coordination Compounds

The compound has been used in the synthesis of coordination compounds with zinc (II) and copper (I) . These compounds reveal different photophysical properties due to their diverse structures .

Drug Discovery and Design

The compound has been utilized in molecular docking studies to predict binding energies and interactions with biological targets. This demonstrates its significance in drug discovery and design.

Inhibition of the Interleukin-6 (IL-6)/JAK/STAT3 Pathway

Compounds with a similar scaffold have been tested for their inhibition of the interleukin-6 (IL-6)/JAK/STAT3 pathway in HEK-Blue IL-6 reporter cells .

Anticancer Evaluation

The compound has been used in anticancer evaluation studies . Data obtained revealed that they exhibited good selectivity between cancer cells and normal cells .

Electronic and Optical Applications

The compound exhibits tunable electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV . This marks a forward step towards the rational design of new materials for electronic and optical applications .

Future Directions

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2S/c1-28-14-3-5-15-17(11-14)22-19(21-15)12-25-6-8-26(9-7-25)20(27)13-2-4-16-18(10-13)24-29-23-16/h2-5,10-11H,6-9,12H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPWNMZJLIQCOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)CN3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359776.png)

![Ethyl 4-phenyl-2-[[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2359778.png)

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2359780.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2359783.png)

![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/no-structure.png)

![2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2359786.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pteridin-4-amine](/img/structure/B2359787.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2359793.png)

![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2359799.png)